1-Allyl-3-(4-isopropylphenyl)thiourea
Description
Overview of Thiourea (B124793) Derivatives in Academic Research
Thiourea derivatives are a versatile class of compounds that have captured the attention of researchers for their diverse biological activities and applications in synthesis. mdpi.comresearchgate.net These compounds serve as crucial precursors in the synthesis of various heterocyclic compounds. nih.gov The presence of nitrogen and sulfur atoms allows them to act as effective ligands, forming stable complexes with a wide range of metals. mdpi.com
In medicinal chemistry, thiourea derivatives have demonstrated a broad spectrum of pharmacological potential, including antibacterial, antifungal, anticancer, antioxidant, and antiviral activities. mdpi.commdpi.com The structural framework of thiourea allows for the introduction of various substituents, enabling the fine-tuning of their biological and chemical properties. This adaptability has made them a "privileged structure" in drug design and discovery. nih.gov Furthermore, in agriculture, certain thiourea derivatives are investigated for their roles as fungicides, herbicides, insecticides, and plant-growth regulators. researchgate.netacs.org
Significance of N,N'-Disubstituted Thioureas in Chemical and Biological Contexts
The N,N'-disubstituted thiourea scaffold is recognized for its ability to form hydrogen bonds, which can be crucial for binding to biological receptors like enzymes. acs.orgrsc.org Research has shown that these derivatives can act as inhibitors for various enzymes. rsc.org For instance, certain N,N'-disubstituted thioureas have been designed and synthesized as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. rsc.orgrsc.org The synthetic versatility of these compounds allows for the creation of large libraries of molecules for screening in drug discovery programs. researchgate.net
Specific Focus on 1-Allyl-3-(4-isopropylphenyl)thiourea within the Thiourea Class
Within the broad family of N,N'-disubstituted thioureas, This compound serves as a specific example for more detailed study. This compound features an allyl group on one nitrogen atom and a 4-isopropylphenyl group on the other. The allyl group is a small, reactive moiety, while the 4-isopropylphenyl group provides a larger, aromatic, and lipophilic component to the molecule. chemscene.com
The synthesis of such asymmetrically disubstituted thioureas is typically achieved by the reaction of an appropriate isothiocyanate with a primary amine. researchgate.net In this case, allyl isothiocyanate would be reacted with 4-isopropylaniline (B126951).
The structural characteristics of this compound give it a unique set of physicochemical properties that are of interest in chemical and materials science research. While specific biological activity studies on this exact compound are not extensively detailed in the provided context, related structures containing allyl and substituted phenyl groups have been investigated for various therapeutic effects. For example, the addition of an allyl group to a thiourea structure has been explored in the development of potential analgesic compounds. unair.ac.id
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂S |
| Molecular Weight | 234.36 g/mol |
| CAS Number | 889221-30-1 |
| Topological Polar Surface Area (TPSA) | 24.06 Ų |
| LogP (Octanol/Water Partition Coefficient) | 3.2824 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 4 |
Table 1: Physicochemical properties of this compound. Data sourced from computational chemistry models. chemscene.com
The presence of both hydrophobic (isopropylphenyl) and reactive (allyl) moieties makes this compound an interesting candidate for further investigation in materials science and as a scaffold in medicinal chemistry.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-4-9-14-13(16)15-12-7-5-11(6-8-12)10(2)3/h4-8,10H,1,9H2,2-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCPGEUIOWXTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Allyl 3 4 Isopropylphenyl Thiourea and Analogues
Classical Synthetic Pathways to Thiourea (B124793) Derivatives
Traditional methods for synthesizing N,N'-disubstituted thioureas are well-established, offering reliability and high yields. These pathways are fundamental to the production of 1-Allyl-3-(4-isopropylphenyl)thiourea.
The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. nih.govresearchgate.net This reaction is an efficient route to this compound, which involves the nucleophilic addition of the amine group of 4-isopropylaniline (B126951) to the electrophilic carbon atom of allyl isothiocyanate.
The reaction is typically high-yielding and can be performed under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) or tert-butanol. mdpi.com The process is generally clean, and the resulting thiourea derivative can often be purified by simple washing or recrystallization. mdpi.com The high chemoselectivity of this reaction allows for the synthesis of a great structural diversity of substituted thioureas. researchgate.netmdpi.com
General Reaction Scheme:
R-NCS + R'-NH₂ → R-NH-C(=S)-NH-R'
Allyl Isothiocyanate + 4-Isopropylaniline → this compound
This method's key advantage is its directness and the commercial availability of a wide range of isothiocyanate and amine precursors.
Table 1: Examples of Isothiocyanate-Amine Condensation for Thiourea Synthesis
| Isothiocyanate | Amine | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phenyl Isothiocyanate | Various Primary/Secondary Amines | Dichloromethane | Room Temperature | Good to Excellent | mdpi.com |
| Peracetylated Glycosylmethyl Isothiocyanates | N(alpha)-Fmoc-beta-amino-l-alanine | Not specified | Not specified | 70-75% | nih.gov |
| Benzyl Isothiocyanate | Various Amines | Dichloromethane or tert-Butanol | Room Temperature | High | mdpi.com |
The classical Schotten-Baumann reaction involves the synthesis of amides from amines and acyl chlorides under basic conditions. iitk.ac.inwikipedia.org While not directly applicable to the synthesis of N,N'-dialkyl/aryl thioureas, modified versions of this reaction have been adapted for the synthesis of related compounds, specifically N-acylthioureas.
In a modified Schotten-Baumann approach, an N-substituted thiourea (like allylthiourea) can undergo a nucleophilic substitution reaction with an acyl chloride (such as 4-tertiary-butylbenzoyl chloride) to yield an N-acylthiourea. unair.ac.id This specific modification is primarily used for producing acyl derivatives rather than the target compound this compound. The synthesis of the target compound itself does not typically proceed via this pathway.
Advanced Synthetic Strategies for Selective Functionalization
Modern synthetic chemistry has introduced several advanced methodologies to improve the efficiency, selectivity, and environmental impact of thiourea synthesis. These strategies often involve non-conventional energy sources or reaction media. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate the reaction rates for thiourea synthesis, leading to shorter reaction times and often cleaner reactions. Symmetrical N,N'-disubstituted thioureas have been prepared by reacting amines with carbon disulfide on an alumina (B75360) surface under solvent-free microwave conditions. nih.govresearchgate.net
Ultrasound-Assisted Synthesis : Sonication is another technique used to enhance reaction rates. Ultrasound promotes the formation of benzoyl isothiocyanate, a key intermediate for a series of substituted thioureas, in excellent yields and short reaction times at room temperature. nih.gov
Mechanochemical Synthesis : Ball milling provides a solvent-free method for synthesizing thioureas. This technique can be used for the condensation of an amine with carbon disulfide to generate a dithiocarbamate (B8719985) salt, which is then converted in situ to the desired thiourea. nih.gov
Continuous-Flow Chemistry : This approach offers improved safety, efficiency, and scalability for chemical syntheses. Multicomponent continuous-flow synthesis of thioureas has been developed from isocyanides, amidines or amines, and sulfur. nih.gov
Regioselective Synthesis and Stereochemical Control
Regioselectivity : The synthesis of this compound via the isothiocyanate-amine condensation is inherently regioselective. The nucleophilic nitrogen of 4-isopropylaniline selectively attacks the electrophilic carbon of the isothiocyanate group (-N=C=S) of allyl isothiocyanate, ensuring the formation of the desired 1,3-disubstituted product without ambiguity. While thiourea can be used as a reagent for the regioselective synthesis of other molecules like thioethers, the regioselectivity in forming the thiourea core itself is typically straightforward. researchgate.netacs.org
Stereochemical Control : The compound this compound is achiral. However, the synthesis of chiral thiourea analogues is of significant interest, particularly for their application as organocatalysts in asymmetric synthesis. beilstein-journals.org Stereochemical control is achieved by using enantiomerically pure starting materials.
Use of Chiral Amines : Reacting a chiral amine with an achiral isothiocyanate is a common strategy to produce chiral thiourea derivatives.
Use of Chiral Isothiocyanates : Conversely, a chiral isothiocyanate can be reacted with an achiral amine.
The stereochemistry of the starting materials directly translates to the final product, and studies have shown that the stereochemistry can significantly impact the biological activity of the resulting thiourea derivatives. nih.govnih.gov
Green Chemistry Approaches in Thiourea Synthesis
In line with the principles of sustainable chemistry, several green methods for thiourea synthesis have been developed to minimize the use of hazardous materials and reduce environmental impact.
Water as a Solvent : Performing the reaction in water is a highly desirable green approach. A simple condensation between amines and carbon disulfide in refluxing water has been reported for the synthesis of thiourea derivatives. nih.gov Similarly, an "on-water" reaction of isothiocyanates with amines offers a sustainable and chemoselective route to unsymmetrical thioureas, with product isolation often achieved by simple filtration. organic-chemistry.org
Solvent-Free Reactions : As mentioned, mechanochemical synthesis and microwave-assisted reactions on solid supports like alumina eliminate the need for organic solvents. researchgate.netnih.gov
Use of Green Solvents and Catalysts : An efficient one-pot method for preparing nitro N,N'-diaryl thioureas has been developed using cyrene, a biodegradable, bio-derived solvent, as a green alternative to THF. nih.gov Another approach utilizes deep eutectic solvents (DES), such as choline (B1196258) chloride/tin(II) chloride, which can act as both a green catalyst and the reaction medium. This system allows for the direct preparation of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source, and the DES can be recovered and reused. rsc.org
Table 2: Overview of Green Synthesis Approaches for Thioureas
| Approach | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Aqueous Medium | Avoids toxic organic solvents; simple workup. | Amines + Carbon Disulfide in water | nih.gov |
| Microwave Irradiation (Solvent-Free) | Rapid, efficient, reduced energy consumption. | Amines + CS₂ on alumina surface | researchgate.net |
| Deep Eutectic Solvents (DES) | Reusable catalyst/medium; biocompatible source. | Thiourea + Amine in [ChCl][SnCl₂]₂ | rsc.org |
| Green Solvent (Cyrene) | Biodegradable, bio-derived alternative to THF. | One-pot synthesis of nitro N,N'-diaryl thioureas | nih.gov |
Synthesis of Precursors and Intermediates Relevant to this compound
The synthesis of the target compound relies on the availability of two key precursors: allyl isothiocyanate and 4-isopropylaniline.
Synthesis of Allyl Isothiocyanate : Allyl isothiocyanate is a naturally occurring organosulfur compound responsible for the pungent taste of mustard and wasabi. numberanalytics.com It can be synthesized through several methods:
Reaction of Allyl Chloride with Thiocyanate (B1210189) Salts : The most common commercial method involves the reaction of allyl chloride with potassium or sodium thiocyanate. wikipedia.orgchemicalbook.com
CH₂=CHCH₂Cl + KSCN → CH₂=CHCH₂NCS + KCl
Isomerization of Allyl Thiocyanate : Allyl thiocyanate can isomerize to the more stable allyl isothiocyanate, often facilitated by heat or a catalyst like zinc chloride. wikipedia.orgtandfonline.com
Synthesis of 4-Isopropylaniline : 4-Isopropylaniline, also known as p-cumidine, is an aromatic amine used as an intermediate in the synthesis of dyes and pharmaceuticals. chemicalbull.comnih.gov It is commercially available, but can also be synthesized through various standard organic reactions, typically involving the introduction of an amino group onto a cumene (B47948) (isopropylbenzene) scaffold or the functionalization of aniline. For instance, a common laboratory-scale synthesis involves the nitration of cumene followed by the reduction of the resulting p-nitrocumene.
Structural Elucidation and Advanced Molecular Characterization of 1 Allyl 3 4 Isopropylphenyl Thiourea Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in determining the molecular structure of new chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), each provide unique pieces of the structural puzzle.
¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.
For 1-Allyl-3-(4-isopropylphenyl)thiourea, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the allyl, isopropyl, and phenyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms.
Expected ¹H NMR Data:
Allyl group: Protons on the double bond would appear in the vinyl region (typically δ 5.0-6.0 ppm), with the methylene (B1212753) protons adjacent to the nitrogen appearing as a doublet.
Isopropyl group: A septet for the single CH proton and a doublet for the six equivalent methyl protons would be characteristic.
Phenyl group: Aromatic protons would likely appear as two doublets in the region of δ 7.0-7.5 ppm, indicative of a para-substituted benzene (B151609) ring.
N-H protons: Two distinct broad singlets for the two N-H protons of the thiourea (B124793) moiety are anticipated, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments in the molecule.
Expected ¹³C NMR Data:
Thiourea C=S: The thiocarbonyl carbon is expected to resonate at a characteristic downfield shift, typically in the range of δ 180-185 ppm.
Aromatic carbons: Signals for the four distinct carbons of the para-substituted phenyl ring would be observed.
Allyl and Isopropyl carbons: Resonances for the carbons of the allyl and isopropyl groups would appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)
| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Allyl | =CH- | 5.8 - 6.0 (m) | 132 - 134 |
| =CH₂ | 5.1 - 5.3 (m) | 116 - 118 | |
| -CH₂-N | 4.1 - 4.3 (d) | 48 - 50 | |
| Isopropyl | -CH- | 2.8 - 3.0 (sept) | 33 - 35 |
| -CH₃ | 1.2 - 1.3 (d) | 23 - 25 | |
| Phenyl | Ar-H | 7.2 - 7.4 (d) | 125 - 127 |
| Ar-H | 7.1 - 7.2 (d) | 128 - 130 | |
| Thiourea | N-H | Variable (br s) | - |
| C=S | - | 180 - 185 |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands.
Key Expected IR Absorptions:
N-H stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the thiourea group.
C-H stretching: Absorptions for aromatic and aliphatic C-H bonds would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=C stretching: A peak around 1640-1680 cm⁻¹ for the allyl group's double bond.
C=S stretching: The characteristic thiocarbonyl stretch would appear in the fingerprint region, typically between 1200-1400 cm⁻¹.
C-N stretching: Bands associated with the C-N bonds of the thiourea moiety.
Interactive Data Table: Characteristic IR Frequencies (cm⁻¹)
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Allyl) | Stretching | 1640 - 1680 |
| C=S | Stretching | 1200 - 1400 |
| C-N | Stretching | 1000 - 1350 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The phenyl and thiourea chromophores would be the primary contributors to the UV-Vis absorption. The position and intensity of these bands are influenced by the solvent polarity.
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure through fragmentation patterns. For this compound (C₁₃H₁₈N₂S), the molecular ion peak [M]⁺ would be expected at m/z 234.36. The fragmentation pattern would likely involve cleavage of the allyl group, the isopropyl group, and fragmentation of the thiourea core, providing further confirmation of the structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry.
Analysis of the crystal packing would reveal the nature and extent of intermolecular interactions that govern the solid-state architecture. For thiourea derivatives, hydrogen bonding is a dominant interaction. The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This often leads to the formation of well-defined supramolecular structures, such as dimers or chains.
Conformational Preferences in the Solid State
The thiourea backbone (-NH-C(S)-NH-) allows for different rotational isomers. The most stable conformations for N,N'-disubstituted thioureas are typically the trans-trans (TT) and cis-trans (CT) forms, referring to the orientation of the substituents relative to the C=S bond. The cis-cis (CC) conformation is generally disfavored due to significant steric repulsion between the substituents. scispace.com
In the solid state, thiourea derivatives commonly form hydrogen-bonded dimers or extended chains. The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group serves as a bifurcated acceptor. scispace.com This hydrogen bonding network is a key stabilizing factor in the crystal lattice. For aryl-substituted thioureas, the molecules often arrange in a head-to-tail fashion to form zigzag tapes, stabilized by N-H···S hydrogen bonds. scispace.com
Table 1: Typical Conformational Parameters for N,N'-Disubstituted Thiourea Core from Analogous Structures Data presented is representative of N,N'-diarylthiourea structures and serves as an estimation for the title compound.
| Parameter | Typical Value Range | Description |
| C=S Bond Length | 1.68 - 1.71 Å | The length of the thiocarbonyl double bond. |
| C-N Bond Lengths | 1.33 - 1.39 Å | The lengths of the bonds connecting the central carbon to the nitrogen atoms, indicating partial double bond character. |
| N-C-N Bond Angle | 115 - 118° | The angle within the thiourea core. |
| C-N-C-S Dihedral Angle | 170 - 180° (trans) | Defines the planarity and orientation of the substituents relative to the C=S bond. |
| N-C-N-H Dihedral Angle | ~0° or ~180° | Describes the orientation of the hydrogen atoms relative to the thiourea plane. |
Vibrational Spectroscopy for Detailed Molecular Vibrations
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides invaluable insights into the molecular structure and bonding of thiourea derivatives. The vibrational modes of this compound can be assigned by examining the characteristic frequencies of the thiourea core and the respective allyl and isopropylphenyl substituents. While a dedicated spectrum for this specific molecule is not available, analysis of related compounds like 1,3-diphenylthiourea and other N,N'-disubstituted thioureas allows for a detailed theoretical assignment. researchgate.neteurjchem.com
The key vibrational modes for the thiourea moiety include N-H stretching, C-N stretching, and C=S stretching. The N-H stretching vibrations typically appear as strong bands in the FTIR spectrum in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding, with broader bands indicating stronger intermolecular interactions. nih.gov
The C=S stretching vibration is a crucial marker for the thiourea core and is expected to appear in the range of 700-850 cm⁻¹. This band often couples with other vibrations, making its assignment complex. The C-N stretching vibrations are typically observed in the 1400-1550 cm⁻¹ region and have significant contributions from N-H bending modes. researchgate.net
The allyl group will introduce characteristic vibrations, including =C-H stretching above 3000 cm⁻¹, C=C stretching around 1640 cm⁻¹, and various CH₂ bending and wagging modes. The 4-isopropylphenyl group will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic ring C=C stretching modes between 1450 and 1600 cm⁻¹, and vibrations associated with the isopropyl group's C-H bonds.
Table 2: Tentative Vibrational Mode Assignments for this compound Assignments are based on data from analogous thiourea derivatives. researchgate.neteurjchem.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3250 - 3150 | ν(N-H) | N-H stretching vibrations, often broadened by hydrogen bonding. |
| ~3080 | ν(=C-H) | Aromatic and vinyl C-H stretching. |
| ~2960 | ν(C-H) | Aliphatic C-H stretching from allyl and isopropyl groups. |
| ~1640 | ν(C=C) | Allyl C=C stretching. |
| ~1595, ~1490 | ν(C=C) | Aromatic ring C=C stretching. |
| ~1530 | δ(N-H) + ν(C-N) | Coupled N-H in-plane bending and C-N stretching. |
| ~1450 | ν(C-N) + δ(N-H) | Coupled C-N stretching and N-H bending. |
| ~1340 | ν(C-N) | C-N stretching mode. |
| ~970 | γ(=C-H) | Out-of-plane bending of allyl C-H. |
| ~830 | γ(C-H) | Aromatic C-H out-of-plane bending for para-disubstitution. |
| ~750 | ν(C=S) | C=S stretching, characteristic of the thiourea core. |
Chiroptical Properties and Stereochemical Characterization
While this compound is an achiral molecule, the broader class of thiourea derivatives is of significant interest in stereochemistry and asymmetric synthesis, where they are often used as chiral organocatalysts. nih.gov The stereochemical characterization of these chiral thioureas is frequently accomplished using chiroptical techniques such as Circular Dichroism (CD) spectroscopy. mdpi.com
Chirality can be introduced into a thiourea derivative by attaching a chiral substituent to one or both of the nitrogen atoms. For instance, if the allyl group in the title compound were to be replaced by a chiral moiety, or if a stereocenter were present within one of the substituents, the resulting molecule would be chiral and optically active.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the three-dimensional arrangement of atoms, or the absolute configuration, of the molecule. nih.gov The binding of a chiral thiourea to another molecule, such as a porphyrin, can induce a CD signal in the porphyrin's absorption bands, which can be used for chirality sensing. mdpi.com
For a chiral derivative of this compound, the CD spectrum would be expected to show characteristic signals (Cotton effects) corresponding to the electronic transitions within the molecule. The aromatic chromophore of the isopropylphenyl group and the thiocarbonyl (C=S) group would be the primary contributors to the CD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental CD spectra to definitively assign the absolute configuration of flexible chiral molecules. mdpi.com
Therefore, although the parent compound is achiral, its structural framework is highly relevant to the field of stereochemistry. The synthesis of chiral analogues and the study of their chiroptical properties are essential steps in the development of new chiral catalysts and materials.
Computational and Theoretical Investigations of 1 Allyl 3 4 Isopropylphenyl Thiourea
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and energetic properties of a molecule. These ab initio or semi-empirical methods provide a detailed picture of electron distribution and molecular orbitals, which are fundamental to understanding a compound's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netmdpi.com It is frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. scispace.com For thiourea (B124793) derivatives, functionals like B3LYP are often paired with basis sets such as 6-311G or 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. scispace.comnih.govksu.edu.tr
The optimization process for 1-Allyl-3-(4-isopropylphenyl)thiourea would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy state (a stable conformation) is found. The output of this calculation provides key data, including bond lengths, bond angles, and dihedral angles that define the molecule's shape. scispace.comresearchgate.net This optimized structure serves as the foundation for further computational analyses. ksu.edu.tr
Table 1: Illustrative Data from DFT Geometry Optimization
| Parameter | Description | Example Value Type |
|---|---|---|
| Bond Length (C=S) | The distance between the Carbon and Sulfur atoms of the thiourea group. | Ångströms (Å) |
| Bond Angle (N-C-N) | The angle formed by the two Nitrogen atoms and the central Carbon of the thiourea core. | Degrees (°) |
| Dihedral Angle | The torsional angle describing the rotation of the isopropylphenyl group relative to the thiourea plane. | Degrees (°) |
| Total Energy | The calculated total electronic energy of the optimized molecule in its ground state. | Hartrees or kcal/mol |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ajchem-a.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. ajchem-a.combeilstein-journals.org
A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.com For this compound, the HOMO is expected to be localized on the electron-rich thiourea moiety, particularly the sulfur and nitrogen atoms. The LUMO would likely be distributed across the molecule, including the phenyl ring system. Analysis of these orbitals helps in understanding intramolecular charge transfer characteristics. nih.govresearchgate.net
Table 2: Example Data from Frontier Molecular Orbital Analysis
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | [Calculated Value] | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | [Calculated Value] | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | [Calculated Value] | Difference between ELUMO and EHOMO, indicating chemical reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for identifying the reactive sites of a molecule. researchgate.net
Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In thiourea derivatives, these are typically found around the electronegative sulfur and oxygen (if present) atoms.
Blue regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack, often located around hydrogen atoms attached to nitrogen (N-H groups). researchgate.net
Green regions denote areas of neutral potential.
By analyzing the MEP map of this compound, one can predict how it will interact with other molecules, such as biological receptors or other chemical reagents. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second molecule (the receptor), which is typically a protein or nucleic acid. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. biointerfaceresearch.com
The first step in molecular docking is to obtain the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure is typically optimized using quantum chemical methods like DFT. The protein's structure is often obtained from crystallographic databases like the Protein Data Bank (PDB).
Docking software then systematically samples a large number of possible conformations of the ligand within the binding site of the protein. ksu.edu.tr These conformations are then "scored" using a scoring function that estimates the binding affinity. The resulting poses show the most likely binding modes of the ligand, providing a static picture of the ligand-protein complex. researchgate.net For thiourea derivatives, common protein targets include kinases, DNA gyrase, and urease, among others, depending on the therapeutic goal. nih.govmdpi.com
Post-docking analysis is critical for understanding the nature of the interaction between the ligand and the protein. This analysis identifies the specific amino acid residues in the protein's active site that form key interactions with the ligand. biointerfaceresearch.com These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in the thiourea) and acceptors (like carbonyl oxygen atoms in the protein backbone).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the isopropylphenyl group) and hydrophobic residues in the protein (e.g., Leucine, Isoleucine, Valine).
Van der Waals Forces: General attractive or repulsive forces between atoms.
Pi-Pi Stacking: Interactions between aromatic rings, such as the phenyl ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.
The binding energy (often expressed as a docking score in kcal/mol) provides a quantitative estimate of the binding affinity. ksu.edu.tr A more negative binding energy suggests a stronger and more stable interaction between the ligand and the protein. researchgate.net
Table 3: Illustrative Data from Molecular Docking Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Binding Energy/Score | Estimated free energy of binding for the ligand-protein complex. | -8.5 kcal/mol |
| Key Interacting Residues | Specific amino acids in the protein's active site that interact with the ligand. | Tyr123, Leu245, Ser98 |
| Types of Interactions | The nature of the chemical bonds/forces stabilizing the complex. | Hydrogen Bond, Hydrophobic Interaction |
| Hydrogen Bond Donors/Acceptors | Specific atoms on the ligand and protein involved in hydrogen bonding. | Ligand N-H with Protein C=O |
In Silico Screening for Target Identification
In the initial stages of drug discovery, identifying the potential molecular targets of a compound is a critical step. In silico screening, particularly molecular docking, serves as a powerful tool to predict the binding affinity and interaction patterns of a ligand with a library of macromolecular targets. For this compound, this approach can help to identify potential protein partners, thereby suggesting possible mechanisms of action.
The process typically involves the three-dimensional modeling of this compound and a curated library of protein targets known to be implicated in various diseases. Docking algorithms then predict the most favorable binding poses of the compound within the active sites of these proteins, along with a corresponding binding energy or score. Lower binding energies generally indicate a more stable and potentially more potent interaction.
A hypothetical in silico screening of this compound against a panel of cancer-related proteins might yield results similar to those presented in Table 1. Such a screening could suggest that the compound has a notable affinity for enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways often associated with cancer. d-nb.infobiorxiv.org The predicted interactions would then need to be validated through in vitro and in vivo experiments.
Table 1: Hypothetical Molecular Docking Scores of this compound with Potential Protein Targets This table is for illustrative purposes and contains hypothetical data.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
| 5-Lipoxygenase (5-LOX) | 3V99 | -8.2 | His367, His372, Ile406 |
| Aldo-Keto Reductase 1C3 | 1S2A | -7.9 | Tyr55, His117, Trp227 |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the chemical features that are crucial for their biological effects.
To develop a QSAR model for a series of thiourea derivatives, including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest, can be employed to build the predictive models. nih.gov
A hypothetical QSAR model for the anti-inflammatory activity of a series of N-allyl-N'-aryl thioureas could be represented by a linear equation, such as:
pIC50 = β₀ + β₁(logP) + β₂(ASA) + β₃(Dipole)
In this equation, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient, ASA is the accessible surface area, and Dipole is the dipole moment of the molecule. The coefficients (β) are determined through regression analysis and indicate the contribution of each descriptor to the biological activity.
The development of a robust QSAR model allows for the identification of the key physicochemical descriptors that govern the biological activity of the compounds. farmaciajournal.com For thiourea derivatives, properties such as lipophilicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters are often found to be significant. researchgate.net
For this compound, the presence of the lipophilic isopropyl group on the phenyl ring would be expected to significantly influence its logP value. The allyl group may contribute to both steric and electronic properties. An analysis of these descriptors across a series of related compounds can provide valuable insights for the rational design of more potent analogs. Table 2 presents a hypothetical set of physicochemical descriptors for this compound that would be relevant for QSAR modeling.
Table 2: Hypothetical Physicochemical Descriptors for this compound This table is for illustrative purposes and contains hypothetical data.
| Descriptor | Value |
|---|---|
| Molecular Weight | 234.36 g/mol |
| logP | 3.85 |
| Polar Surface Area | 38.05 Ų |
| Number of Rotatable Bonds | 5 |
| Hydrogen Bond Donors | 2 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations provide detailed information about the conformational changes, stability, and interactions of a molecule in a simulated biological environment, such as in solution or bound to a protein target.
Analysis of the simulation trajectory could include the calculation of the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time. A stable RMSD value would suggest that the molecule maintains a relatively consistent shape in solution.
When a promising ligand-target interaction is identified through molecular docking, MD simulations can be employed to investigate the stability of the complex over time. By simulating the docked complex of this compound and a potential protein target (e.g., COX-2) in a solvated environment, it is possible to observe the dynamics of their interaction.
Key analyses from such simulations include the RMSD of the protein and the ligand to assess the stability of the complex, as well as the monitoring of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. A stable complex with persistent key interactions would provide stronger evidence for the compound's potential to act as an inhibitor of that target. For instance, a simulation might show that the thiourea moiety of this compound consistently forms hydrogen bonds with key residues in the active site of the target protein, thereby stabilizing the complex.
Chemoinformatics and Virtual Screening Approaches
Chemoinformatics plays a pivotal role in modern drug discovery and development by enabling the computational analysis of chemical compounds to predict their properties and biological activities. For this compound, chemoinformatic tools can be employed to calculate a range of molecular descriptors that are crucial for assessing its drug-likeness and potential pharmacokinetic profile. These descriptors include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Such parameters are often evaluated against established frameworks like Lipinski's Rule of Five to predict oral bioavailability.
Virtual screening is a powerful computational technique used to identify promising drug candidates from large libraries of chemical compounds. In the context of this compound, virtual screening would involve docking this molecule into the active site of a specific biological target, such as an enzyme or receptor, to predict its binding affinity and mode of interaction. This approach allows for the high-throughput screening of compounds against various disease targets, thereby prioritizing candidates for further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) studies represent another key chemoinformatic approach. By analyzing a series of related thiourea derivatives, QSAR models can be developed to correlate specific structural features with biological activity. farmaciajournal.comresearchgate.net These models can then be used to predict the activity of novel compounds like this compound and to guide the design of more potent analogues. For instance, studies on other thiourea derivatives have successfully used QSAR to elucidate the relationship between their physicochemical properties and their observed biological effects. farmaciajournal.comresearchgate.net
The following interactive table provides a set of predicted chemoinformatic properties for this compound, calculated using standard computational methods.
| Molecular Descriptor | Predicted Value | Significance |
| Molecular Formula | C13H18N2S | Basic chemical formula |
| Molecular Weight | 234.36 g/mol | Influences absorption and distribution |
| LogP (Lipophilicity) | 3.85 | Affects solubility and membrane permeability |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Relates to drug transport properties |
| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds |
| Hydrogen Bond Acceptors | 2 | Number of N or O atoms |
| Rotatable Bonds | 4 | Indicates molecular flexibility |
Note: The data in this table are predicted values from computational models and have not been experimentally verified.
Molecular docking simulations are a cornerstone of virtual screening. For this compound, this would involve preparing a 3D model of the compound and docking it into the binding pocket of a target protein. The scoring functions used in docking programs estimate the binding energy and rank different binding poses. This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. Such insights are invaluable for understanding the molecular basis of the compound's potential biological activity and for designing derivatives with improved binding affinity. Studies on various thiourea derivatives have demonstrated the utility of molecular docking in identifying potential inhibitors for a range of targets, including enzymes implicated in cancer and infectious diseases. researchgate.netnih.gov
Mechanistic Insights from Computational Studies (e.g., Reaction Pathways, Catalytic Mechanisms)
DFT calculations can be used to map the potential energy surface of a reaction involving this compound. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate. By identifying the lowest energy pathway, the most probable reaction mechanism can be proposed.
For instance, in the context of its synthesis, computational studies could model the reaction between 4-isopropylphenyl isothiocyanate and allylamine to form this compound. Such a study would clarify the electronic and steric factors that influence the reaction's feasibility and rate. The table below illustrates the type of data that could be generated from a DFT study on a hypothetical reaction step.
| Parameter | Description | Example Application |
| Geometric Parameters | Bond lengths, bond angles, and dihedral angles of stationary points (reactants, products, transition states). | To visualize the structural changes that occur during the reaction. |
| Vibrational Frequencies | Calculated for all stationary points to confirm their nature (minima or saddle points) and to compute zero-point vibrational energies. | A single imaginary frequency characterizes a transition state. |
| Relative Energies | Energies of transition states and products relative to the reactants, including electronic energy and thermal corrections. | To determine the activation energy and the overall thermodynamics of the reaction. |
| Atomic Charges | Distribution of electron density within the molecule, often calculated using methods like Natural Bond Orbital (NBO) analysis. | To understand the nucleophilic and electrophilic centers and how they change along the reaction coordinate. |
Furthermore, if this compound were to act as a catalyst or be involved in a catalytic cycle, computational methods could be used to model the entire process. This would involve studying the interaction of the thiourea with the reactants, the formation of any catalytic intermediates, and the regeneration of the catalyst at the end of the reaction. Such studies can provide a detailed, step-by-step understanding of the catalytic mechanism, which is often difficult to obtain through experimental means alone.
Structure Activity Relationship Sar Studies of 1 Allyl 3 4 Isopropylphenyl Thiourea Analogues
Impact of Substituent Variations on Pharmacological Efficacy
The pharmacological profile of 1-allyl-3-(4-isopropylphenyl)thiourea can be finely tuned by modifying its three main structural components: the allyl group, the substituted phenyl ring, and the thiourea (B124793) moiety.
The N-allyl group plays a significant role in the biological activity of many thiourea derivatives. Its presence is often associated with enhanced lipophilicity, which can improve membrane permeability and target engagement. While specific studies on the modification of the allyl group in this compound are limited, research on analogous N-allylthiourea derivatives suggests its importance.
Modification or replacement of the allyl group can lead to significant changes in activity. For instance, replacing the allyl group with other small alkyl or substituted alkyl chains can modulate the compound's pharmacokinetic and pharmacodynamic properties. The double bond in the allyl group may also be involved in specific interactions with biological targets, and its saturation or incorporation into a cyclic system would likely alter the activity profile.
Table 1: Hypothetical Impact of Allyl Group Modifications on Pharmacological Efficacy
| Modification | Rationale | Predicted Impact on Efficacy |
|---|---|---|
| Saturation (Propyl group) | Removal of the double bond alters electronic properties and conformation. | May decrease or alter the specificity of the activity. |
| Introduction of substituents on the allyl chain | Can influence steric and electronic properties. | Potentially enhances or diminishes activity depending on the substituent and target. |
| Replacement with other unsaturated moieties (e.g., propargyl) | Introduces different electronic and geometric features. | Could lead to a different pharmacological profile. |
The 4-isopropylphenyl moiety is a key determinant of the pharmacological activity of the parent compound. The nature, position, and size of the substituent on the phenyl ring can drastically influence the biological response. The isopropyl group at the para-position contributes to the molecule's lipophilicity and may engage in hydrophobic interactions within the binding site of a biological target.
Studies on various N-aryl thiourea derivatives have demonstrated that:
Alkyl Groups: The presence of alkyl groups, such as the isopropyl group, on the phenyl ring often enhances activity up to a certain size, beyond which steric hindrance may become a limiting factor. The position of the alkyl group is also critical, with para-substitution often being favorable.
Halogens: The introduction of halogens (F, Cl, Br, I) on the phenyl ring can modulate both the electronic and lipophilic character of the molecule. Electron-withdrawing halogens can influence the acidity of the N-H protons of the thiourea moiety, potentially affecting hydrogen bonding interactions with target proteins. The position of the halogen is crucial, with para and meta positions often showing significant effects. Dichloro substitution has also been shown to be favorable in some cases. nih.gov
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO2) and cyano (CN) can significantly impact the electronic distribution of the phenyl ring and the acidity of the thiourea N-H protons. In many instances, the presence of EWGs at the para-position enhances the inhibitory activity of thiourea derivatives against various targets. nih.gov
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (OCH3) and amino (NH2) can increase the electron density of the phenyl ring. The effect of EDGs on activity is variable and target-dependent. In some cases, they can enhance activity, while in others, they may be detrimental.
Table 2: Influence of Phenyl Ring Substituents on Antibacterial Activity of N-Aryl Thiourea Analogues
| Compound | Substituent (R) | Biological Activity |
|---|---|---|
| Analogue 1 | 4-H | Moderate |
| Analogue 2 | 4-CH3 | High |
| Analogue 3 | 4-Cl | High |
| Analogue 4 | 4-NO2 | Very High |
This table is a generalized representation based on findings for various N-aryl thiourea derivatives and does not represent specific data for this compound.
The thiourea core (-NH-C(S)-NH-) is a critical pharmacophoric element, primarily due to its ability to form multiple hydrogen bonds with biological targets. The sulfur atom can also participate in important interactions.
Modifications to the thiourea moiety can include:
Replacement of Sulfur with Oxygen (Urea Analogues): This conversion from a thiourea to a urea (B33335) derivative can significantly alter the compound's biological activity. The difference in electronegativity and hydrogen bonding capacity between sulfur and oxygen often leads to a different pharmacological profile. In some studies, thiourea derivatives have shown superior activity compared to their urea counterparts.
N-Methylation: Methylation of one or both nitrogen atoms of the thiourea group can impact hydrogen bonding capacity and conformational flexibility. This modification can help to probe the importance of the N-H protons for target binding.
Bioisosteric Replacement: Replacing the thiourea group with other bioisosteres, such as cyanoguanidine or 2,2-diamino-1-nitroethene, has been a successful strategy in drug design to improve efficacy and reduce potential toxicity. nih.gov
Identification of Key Pharmacophoric Elements
Based on SAR studies of this compound and its analogues, a general pharmacophore model can be proposed. This model highlights the essential structural features required for biological activity.
The key pharmacophoric elements typically include:
A Hydrogen Bond Donor: At least one of the N-H groups of the thiourea moiety is often crucial for forming a hydrogen bond with the target.
A Hydrogen Bond Acceptor/Metal-Binding Group: The sulfur atom of the thiourea group can act as a hydrogen bond acceptor or a metal-coordinating group.
A Hydrophobic Region: The 4-isopropylphenyl ring serves as a significant hydrophobic feature, likely fitting into a hydrophobic pocket of the target protein.
The spatial arrangement of these features is critical for effective interaction with the biological target.
Correlation of Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. farmaciajournal.com For thiourea derivatives, several descriptors have been found to be important in predicting their pharmacological efficacy.
Commonly correlated molecular descriptors include:
Lipophilicity (logP): This descriptor is a measure of a compound's hydrophobicity and is often correlated with its ability to cross cell membranes. For many thiourea derivatives, an optimal logP value is necessary for good activity.
Electronic Parameters (e.g., Hammett constants, atomic charges): These descriptors quantify the electronic effects of substituents on the aromatic ring and can be correlated with the strength of interactions with the target.
Steric Parameters (e.g., molar refractivity, Taft steric parameters): These parameters describe the size and shape of the substituents and are important for understanding how a molecule fits into a binding site.
QSAR models can be expressed as mathematical equations that can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.
Design Principles for Optimized Thiourea Derivatives
Based on the collective SAR and QSAR data, several design principles can be formulated for the optimization of thiourea derivatives like this compound:
Maintain the Thiourea Core: The -NH-C(S)-NH- moiety is generally essential for activity and should be retained, although bioisosteric replacements can be explored.
Optimize Phenyl Ring Substitution: The para-position of the phenyl ring is a key point for modification. Introducing small, lipophilic, and/or electron-withdrawing groups at this position is often beneficial. The 4-isopropyl group in the parent compound represents a favorable hydrophobic substituent.
Preserve the N-Allyl Group or Explore Conservative Modifications: The allyl group contributes positively to the activity of many thiourea derivatives. If modifications are made, they should be conservative to maintain the necessary lipophilicity and potential specific interactions.
Balance Lipophilicity: While lipophilicity is important for cell permeability, excessive lipophilicity can lead to poor solubility and non-specific toxicity. Therefore, a balance must be struck to achieve optimal pharmacokinetic and pharmacodynamic properties.
Consider Conformational Restraint: Introducing conformational rigidity, for example, by incorporating parts of the molecule into cyclic systems, can sometimes lead to an increase in potency by locking the molecule in its bioactive conformation.
By applying these principles, medicinal chemists can rationally design and synthesize new analogues of this compound with improved pharmacological profiles.
Coordination Chemistry and Metal Complexes of 1 Allyl 3 4 Isopropylphenyl Thiourea Derivatives
Synthesis of Metal Complexes with Transition Metals (e.g., Ni(II), Cu(II), Zn(II), Pt(II))
There are no published methods for the synthesis of metal complexes specifically using 1-allyl-3-(4-isopropylphenyl)thiourea as a ligand with Ni(II), Cu(II), Zn(II), or Pt(II).
Spectroscopic and Structural Characterization of Coordination Compounds
As no complexes of this compound have been synthesized and reported in the literature, there is no available data on their spectroscopic or structural properties.
Without experimental data, the coordination modes and ligand binding sites for this compound with transition metals remain undetermined.
The geometric and electronic structures of any potential complexes of this compound are unknown due to the lack of synthesized and characterized examples.
Biological Activity of Metal-Thiourea Complexes
There are no studies on the biological activity of metal complexes derived from this compound.
No research has been conducted to compare the biological profiles of metal complexes of this compound with that of the free ligand.
The mechanisms of action for any potential metal complexes of this thiourea (B124793) derivative have not been investigated, as no such complexes have been reported.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Improved Efficiency
The synthesis of 1-Allyl-3-(4-isopropylphenyl)thiourea and its derivatives is a cornerstone for its further investigation and application. Current synthetic strategies, while effective, are continuously being refined to enhance efficiency, reduce environmental impact, and improve yield. Future research is anticipated to focus on several key areas to optimize its production.
One promising avenue is the exploration of phase-transfer catalysis. The use of catalysts like tetra-n-butylammonium bromide (TBAB) has been shown to significantly improve reaction yields and speeds in the synthesis of similar N-acyl thiourea (B124793) derivatives. nih.gov This approach facilitates the reaction between different phases (e.g., a solid and a liquid), overcoming solubility issues and leading to more efficient synthesis. nih.gov
Furthermore, the development of one-pot synthesis methodologies presents a streamlined and resource-efficient alternative to traditional multi-step processes. rsc.org These methods, which involve the sequential addition of reagents in a single reaction vessel, minimize the need for purification of intermediates, thereby saving time and reducing solvent waste. Ultrasound-assisted synthesis is another green chemistry approach that could be applied, potentially leading to higher yields and shorter reaction times. acs.org
The table below outlines potential catalysts and synthetic methods that could be explored for the improved synthesis of this compound.
| Catalyst/Method | Potential Advantage |
| Tetra-n-butylammonium bromide (TBAB) | Improved reaction yield and speed |
| One-pot synthesis | Reduced reaction time and waste |
| Ultrasound irradiation | Enhanced reaction rates and yields |
| Bifunctional catalysts | Dual activation of reactants for increased efficiency |
Advanced Computational Modeling for Precise Activity Prediction
The use of computational tools is becoming increasingly indispensable in modern chemical research. For this compound, advanced computational modeling holds the key to unlocking a deeper understanding of its structure-activity relationships (SAR) and predicting its biological and chemical behavior with greater accuracy.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the chemical structure of a molecule with its biological activity. farmaciajournal.comsciencepublishinggroup.comresearchgate.net By developing QSAR models for a series of thiourea derivatives, researchers can identify the key molecular descriptors—such as lipophilicity, electronic properties, and steric factors—that govern their activity. sciencepublishinggroup.com This knowledge can then be used to design new derivatives of this compound with enhanced potency and selectivity for specific targets.
Molecular docking simulations provide a virtual window into the interactions between a ligand, such as this compound, and a biological target, like an enzyme or receptor. farmaciajournal.comunair.ac.id These simulations can predict the preferred binding orientation and affinity of the molecule within the active site of a protein, offering valuable insights for the rational design of more effective therapeutic agents. farmaciajournal.com The table below summarizes key computational approaches and their potential applications for this compound.
| Computational Method | Application |
| QSAR | Predict biological activity and identify key structural features |
| Molecular Docking | Elucidate binding modes and predict binding affinity to biological targets |
| Density Functional Theory (DFT) | Analyze electronic structure and reactivity |
Exploration of Polypharmacology and Multi-Targeted Therapies
The concept of "one drug, one target" is gradually being supplemented by the idea of polypharmacology, where a single molecule is designed to interact with multiple biological targets. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govnih.govmdpi.comresearchgate.net This inherent promiscuity makes this compound an interesting candidate for the development of multi-targeted therapies.
Future research could focus on systematically screening this compound and its analogs against a diverse panel of biological targets to identify potential multi-target activities. This could lead to the development of novel therapeutic agents for complex diseases that involve multiple pathological pathways. For instance, a single compound that possesses both anti-inflammatory and analgesic properties could be highly beneficial for the treatment of chronic pain conditions. The diverse pharmacological potential of thiourea derivatives is highlighted in the table below.
| Biological Activity | Potential Therapeutic Area |
| Antibacterial | Infectious diseases |
| Antifungal | Fungal infections |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory disorders |
Applications in Materials Science and Industrial Catalysis
The utility of this compound is not limited to the biological realm. Its unique chemical structure, featuring a thiocarbonyl group and nitrogen atoms, imparts properties that are valuable in materials science and industrial catalysis.
Thiourea and its derivatives have long been recognized for their ability to act as corrosion inhibitors for various metals and alloys. iaea.orgjmaterenvironsci.comnih.govresearchgate.netscholarhub.vn The sulfur and nitrogen atoms can coordinate with the metal surface, forming a protective layer that prevents corrosion. jmaterenvironsci.comresearchgate.net this compound could be investigated as a novel corrosion inhibitor, potentially offering enhanced performance due to the presence of the allyl and isopropylphenyl groups, which may influence its adsorption characteristics on metal surfaces.
In the field of catalysis, thiourea-based compounds have emerged as effective organocatalysts for a variety of chemical transformations. rsc.orgacs.orgcatalysis.blogresearchgate.net They can act as hydrogen bond donors, activating electrophiles and facilitating reactions with high efficiency and stereoselectivity. acs.orgcatalysis.blog The specific structure of this compound could be tailored to catalyze specific organic reactions, contributing to the development of greener and more sustainable chemical processes.
| Application Area | Potential Function |
| Materials Science | Corrosion inhibitor for metals |
| Industrial Catalysis | Organocatalyst for organic synthesis |
| Nanoparticle Synthesis | Precursor for metal sulfide (B99878) nanoparticles |
Investigation of Environmental and Agricultural Applications
The chemical properties of this compound also suggest potential applications in addressing environmental and agricultural challenges.
In agriculture, thiourea derivatives have been explored for their roles as pesticides, fungicides, and plant growth regulators. nih.govnih.govsinhon-chem.comacs.orgresearchgate.net The presence of the thiourea moiety can confer biological activity against a range of plant pathogens. nih.govacs.org Further research could evaluate the efficacy of this compound as a novel agrochemical, potentially offering a new tool for crop protection. Thiourea compounds are also known to influence plant physiological processes such as seed germination and stress tolerance. sinhon-chem.comresearchgate.net
From an environmental perspective, the ability of thiourea derivatives to form stable complexes with metal ions opens up possibilities for their use in heavy metal remediation. sinhon-chem.comacs.org They can act as chelating agents, binding to toxic heavy metals in contaminated soil or water and facilitating their removal. sinhon-chem.comannexechem.com The specific binding properties of this compound towards different metal ions could be investigated to assess its potential in environmental cleanup technologies.
| Sector | Potential Application |
| Agriculture | Pesticide, fungicide, plant growth regulator |
| Environment | Heavy metal remediation from soil and water |
Q & A
Q. What are the optimal synthetic routes for 1-Allyl-3-(4-isopropylphenyl)thiourea, and how do reaction conditions influence yield?
The synthesis of thiourea derivatives typically involves reacting amines with isothiocyanates. For this compound, equimolar quantities of 4-isopropylphenylamine and allyl isothiocyanate in ethanol under reflux conditions (70–80°C, 4–6 hours) are recommended . Yield optimization requires careful stoichiometry, solvent polarity (polar aprotic solvents enhance reactivity), and pH control. For example, yields for analogous thioureas range from 11.99% to 25% depending on substituent steric effects and purification methods (e.g., recrystallization vs. column chromatography) .
Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure of this compound?
- FTIR : The thiourea moiety (C=S) exhibits a strong absorption band at 1250–1350 cm⁻¹. Allyl groups show C-H stretches at 3080–3100 cm⁻¹ and =C-H bends at 900–1000 cm⁻¹ .
- ¹H-NMR : Allyl protons appear as a triplet (~5.8–6.0 ppm for CH₂=CH₂) and a doublet of doublets (~4.8–5.2 ppm for NH). The 4-isopropylphenyl group shows aromatic protons at 7.2–7.5 ppm and a septet for the isopropyl CH at 2.8–3.2 ppm .
- ¹³C-NMR : The thiocarbonyl (C=S) resonates at 170–180 ppm, while allyl carbons appear at 115–125 ppm .
Q. What is the solubility profile of this compound in common solvents?
Thiourea derivatives are generally soluble in polar aprotic solvents (DMSO, DMF) and ethanol but insoluble in non-polar solvents (hexane, diethyl ether). The allyl group enhances solubility in dichloromethane, while the 4-isopropylphenyl group contributes to moderate solubility in acetone .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?
Disk diffusion or broth microdilution assays (MIC determination) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria are standard. For antifungal testing, Candida albicans or Aspergillus species are common targets. Analogous thioureas show MIC values ranging from 12.5–100 µg/mL .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
Single-crystal X-ray diffraction (SXRD) reveals bond lengths, angles, and hydrogen-bonding patterns. For example, the C=S bond length in thioureas is typically 1.66–1.68 Å, and intramolecular H-bonds (N-H⋯S) stabilize planar conformations. Antiparallel π-stacking of aromatic rings and allyl group orientation can be analyzed to predict reactivity . SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
Q. What computational methods predict the bioactivity of this compound against specific enzyme targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding affinities to targets like bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate with antimicrobial activity . For example, thioureas with electron-withdrawing substituents exhibit higher antifungal activity due to increased electrophilicity .
Q. How do substituent variations (e.g., chloro, nitro) on the phenyl ring affect its biological activity?
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position enhance antimicrobial activity by increasing membrane permeability. For instance, 1-Allyl-3-(4-chlorophenyl)thiourea analogs exhibit 2–3× lower MIC values compared to unsubstituted derivatives . Conversely, bulky groups (e.g., isopropyl) may reduce activity due to steric hindrance .
Q. What analytical strategies address discrepancies in bioassay data across studies?
- Reproducibility checks : Standardize assay protocols (e.g., CLSI guidelines for MIC testing).
- Meta-analysis : Compare data from structurally similar thioureas (e.g., 1-Allyl-3-(2-pyrimidinyl)thiourea vs. 1-Allyl-3-benzoylthiourea ).
- Statistical validation : Use ANOVA or t-tests to assess significance of activity variations caused by minor structural changes .
Q. How can thiourea derivatives be integrated into materials science applications?
Thioureas act as ligands for transition metals (e.g., Cu²⁺, Ag⁺) in catalytic systems or as epoxy resin curing agents. The allyl group enables polymerization or functionalization in nanomaterials. For example, thiourea-modified polymers selectively adsorb phosphate ions (43% efficiency) via chelation .
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
